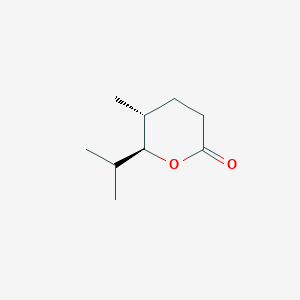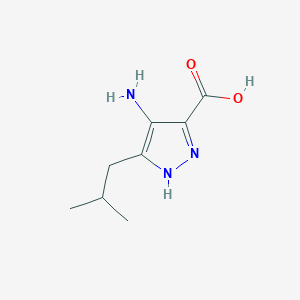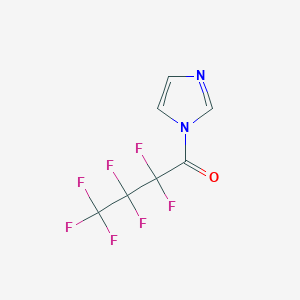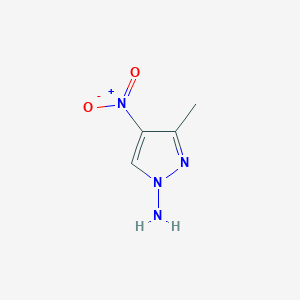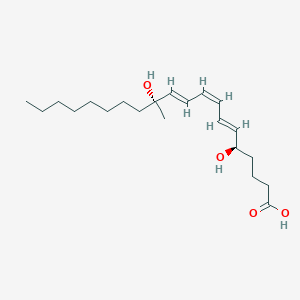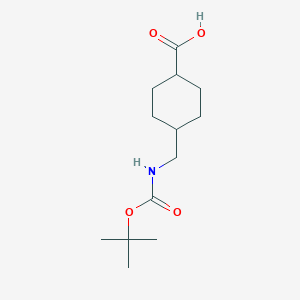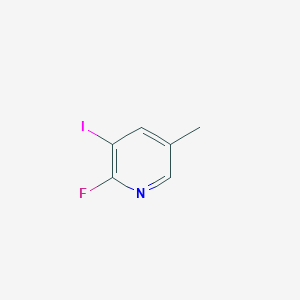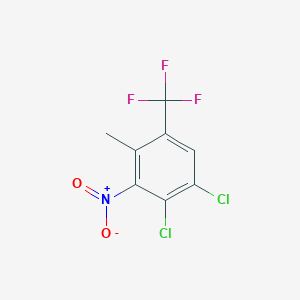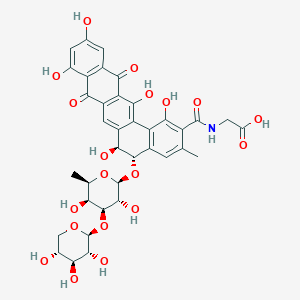
11-OH Pradimicin T1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-OH Pradimicin T1 is a natural product that has been discovered in recent years, and it has shown promising results in scientific research. This compound is a member of the pradimicin family, which is known for its antifungal and antibacterial properties. The 11-OH Pradimicin T1 has a unique structure that makes it a potent inhibitor of a specific enzyme that is involved in the biosynthesis of cell wall components in bacteria. This property makes it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The 11-OH Pradimicin T1 works by inhibiting the enzyme UDP-N-acetylglucosamine-2-epimerase, which is involved in the biosynthesis of cell wall components in bacteria. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in bacterial death.
Biochemische Und Physiologische Effekte
The 11-OH Pradimicin T1 has several biochemical and physiological effects. The compound has been shown to inhibit the growth of several bacterial strains, including drug-resistant strains. Additionally, the compound has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The 11-OH Pradimicin T1 has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, and it is readily available. Additionally, the compound has been shown to be effective against several bacterial strains, including drug-resistant strains. However, one of the limitations is that the compound is relatively unstable and can degrade over time.
Zukünftige Richtungen
There are several future directions for the research of 11-OH Pradimicin T1. One of the directions is to study the compound's potential use in the treatment of other diseases, such as tuberculosis. Additionally, further research is needed to understand the compound's mechanism of action fully. Finally, the development of new derivatives of the compound could lead to the discovery of more potent antibiotics.
Conclusion:
In conclusion, 11-OH Pradimicin T1 is a natural product that has shown promising results in scientific research. The compound has several potential applications, including the development of new antibiotics and cancer treatment. Although there are limitations to its use in lab experiments, further research is needed to fully understand the compound's potential.
Synthesemethoden
The synthesis of 11-OH Pradimicin T1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the microorganism that produces it. The next step is the purification of the compound using chromatographic techniques. Finally, the structure of the compound is confirmed using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
The 11-OH Pradimicin T1 has been the subject of several scientific studies, and it has shown promising results in various applications. One of the most significant applications of this compound is in the development of new antibiotics. The compound has been shown to be effective against several bacterial strains, including drug-resistant strains. Additionally, the compound has also been studied for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
150693-43-9 |
|---|---|
Produktname |
11-OH Pradimicin T1 |
Molekularformel |
C37H37NO19 |
Molekulargewicht |
799.7 g/mol |
IUPAC-Name |
2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C37H37NO19/c1-9-3-15-22(29(49)19(9)35(53)38-7-18(42)43)21-13(6-14-23(30(21)50)26(46)12-4-11(39)5-16(40)20(12)25(14)45)27(47)33(15)56-37-32(52)34(24(44)10(2)55-37)57-36-31(51)28(48)17(41)8-54-36/h3-6,10,17,24,27-28,31-34,36-37,39-41,44,47-52H,7-8H2,1-2H3,(H,38,53)(H,42,43)/t10-,17-,24+,27+,28+,31-,32-,33+,34+,36+,37+/m1/s1 |
InChI-Schlüssel |
BFYQOBJTZWZTHU-YJZWZTCPSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Andere CAS-Nummern |
150693-43-9 |
Synonyme |
11-OH PRADIMICIN T1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



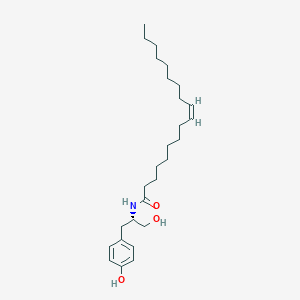
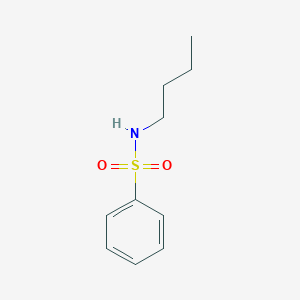
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)
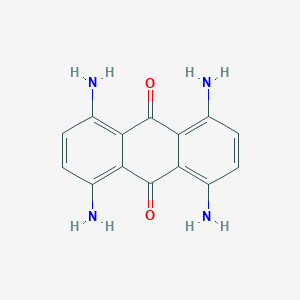

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
